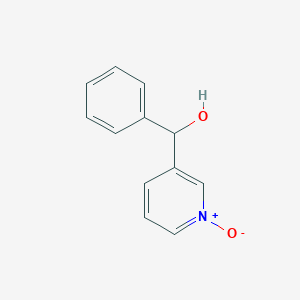

(1-Oxidopyridin-1-ium-3-yl)-phenylmethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(10-5-2-1-3-6-10)11-7-4-8-13(15)9-11/h1-9,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRKOTAWRBGXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C[N+](=CC=C2)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294959 | |

| Record name | (1-oxidopyridin-3-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39585-76-7 | |

| Record name | NSC98957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-oxidopyridin-3-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ALPHA-HYDROXYBENZYL)PYRIDINE-N-OXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Oxidopyridin 1 Ium 3 Yl Phenylmethanol and Analogues

Precursor-Based Approaches to the Pyridine (B92270) N-Oxide Core

The formation of the pyridine N-oxide is a critical step, and various methods have been developed for the direct oxidation of pyridine and its derivatives.

The direct oxidation of the nitrogen atom in the pyridine ring is the most common method for synthesizing pyridine N-oxides. rsc.org This transformation can be achieved using a variety of oxidizing agents and catalytic systems, each with its own advantages and limitations.

Peroxy acids are among the most widely used reagents for the N-oxidation of pyridines. rsc.org These reagents are effective and often provide high yields of the desired N-oxide. Common peracids employed for this purpose include peracetic acid, peroxybenzoic acid, and meta-chloroperoxybenzoic acid (m-CPBA). rsc.orggoogle.comorgsyn.org The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid.

The choice of peracid and reaction conditions can be tailored to the specific pyridine derivative being oxidized. For instance, the oxidation of pyridine itself can be accomplished with 40% peracetic acid, maintaining the reaction temperature at 85°C. orgsyn.org Similarly, m-CPBA is a versatile and commercially available reagent that is effective for the oxidation of a wide range of pyridine derivatives, including those with electron-donating or electron-withdrawing substituents. google.commdpi.com A general procedure involves mixing the pyridine compound with m-CPBA in a solvent like dichloromethane (B109758) at a low temperature (e.g., 0-5°C) and then allowing the reaction to proceed at room temperature. google.com

| Pyridine Derivative | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

| 3-Methylpyridine (B133936) | m-CPBA | Dichloromethane | 0-5°C to 20-25°C, 24h | 3-Methylpyridine N-oxide | - | google.com |

| 3-Chloropyridine | m-CPBA | Dichloromethane | 0-5°C to 20-25°C, 24h | 3-Chloropyridine N-oxide | - | google.com |

| Ethyl nicotinate | m-CPBA | Dichloromethane | 0°C to RT, overnight | 3-(ethoxycarbonyl)pyridine 1-oxide | - | mdpi.com |

| Pyridine | 40% Peracetic acid | - | 85°C | Pyridine-N-oxide | 78-83% | orgsyn.org |

To improve the efficiency and environmental footprint of N-oxidation reactions, catalytic systems have been developed. These systems often utilize a benign terminal oxidant, such as hydrogen peroxide (H2O2).

Rhenium-based catalysts , such as methyltrioxorhenium (MTO), have proven to be highly effective for the N-oxidation of pyridines in the presence of an oxygen source like sodium percarbonate. arkat-usa.org This method is efficient and proceeds under mild reaction conditions, providing excellent yields of the corresponding N-oxides. arkat-usa.org The catalytic activity of MTO allows for the use of small amounts of the catalyst, making it an attractive option for large-scale synthesis.

Titanium silicalite (TS-1) is a microporous crystalline material containing titanium atoms in a silicate (B1173343) framework. It is a highly active and selective catalyst for various oxidation reactions using aqueous hydrogen peroxide as the oxidant. arkat-usa.orgbeilstein-journals.org The use of TS-1 for the N-oxidation of pyridines offers several advantages, including high product selectivity, the use of a clean oxidant (H2O2), and the potential for catalyst recycling. chemrxiv.org Studies have shown that a continuous-flow microreactor packed with TS-1 can be used for the efficient synthesis of pyridine N-oxides, offering a safer and greener alternative to batch processes. researchgate.net

| Catalyst System | Pyridine Substrate | Oxidant | Key Features | Reference |

| Rhenium-based catalysts (e.g., MTO) | Various pyridines | Sodium percarbonate | Mild conditions, excellent yields | arkat-usa.org |

| Titanium Silicalite (TS-1) | Various pyridines | Hydrogen Peroxide (H2O2) | High selectivity, clean oxidant, reusable catalyst | beilstein-journals.orgchemrxiv.orgresearchgate.net |

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for N-oxide synthesis. One such approach utilizes the urea-hydrogen peroxide (UHP) adduct. UHP is a stable, inexpensive, and easy-to-handle solid source of hydrogen peroxide. It can be used for the efficient oxidation of various organic molecules, including the N-oxidation of nitrogen heterocycles. researchgate.net The reaction is often carried out in the solid state or with a minimal amount of solvent, reducing waste generation.

Another green approach involves the use of sodium perborate (B1237305) in acetic acid, which is an effective system for the oxidation of azines to their N-oxides. researchgate.net These methods provide safer and more sustainable alternatives to traditional oxidation protocols that use stoichiometric amounts of hazardous peracids.

Direct Oxidation of Pyridine Derivatives to N-Oxides

Functionalization of Pre-formed Pyridine N-Oxides for Phenylmethanol Moiety Introduction

Once the pyridine N-oxide core is synthesized, the next step towards the target molecule is the introduction of the phenylmethanol group at the C3 position. Direct C-H functionalization of the pyridine N-oxide ring is a powerful strategy for achieving this transformation, as it avoids the need for pre-functionalized starting materials.

The electronic properties of pyridine N-oxide make the C2 and C4 positions susceptible to nucleophilic attack. scripps.edu Consequently, many C-H functionalization reactions of pyridine N-oxides occur preferentially at these positions. However, methods for achieving C3 functionalization have also been developed, although they can be more challenging. beilstein-journals.orgacs.org

One potential strategy for synthesizing (1-Oxidopyridin-1-ium-3-yl)-phenylmethanol involves the deprotonation of the pyridine N-oxide ring using a strong base, followed by the addition of an electrophile. For example, the use of a strong base like isopropyl magnesium chloride can generate an ortho-metalated species, which can then react with an electrophile. youtube.com While this has been demonstrated for C2-functionalization, similar principles could potentially be applied to achieve C3-functionalization under different conditions or with specific directing groups. A plausible route would involve the reaction of a 3-lithiated pyridine N-oxide with benzaldehyde.

Palladium-catalyzed C-H arylation represents another powerful tool for functionalizing pyridine N-oxides. rsc.orgrsc.orgacs.orgthieme-connect.com While many of these reactions favor the C2 position, specific ligands and reaction conditions can influence the regioselectivity. beilstein-journals.org For instance, direct C3-arylation of pyridines has been achieved using palladium catalysis with specialized ligands. beilstein-journals.org A similar approach could potentially be adapted for the C3-arylation of pyridine N-oxides. Once a phenyl group is introduced at the C3 position, subsequent functional group manipulations could be employed to generate the desired phenylmethanol moiety.

Recent advances in photoredox catalysis have opened up new avenues for C-H functionalization. chemrxiv.orgresearchgate.netacs.orgnih.govacs.org These methods often proceed via radical intermediates and can offer unique regioselectivities. For example, photochemical valence isomerization of pyridine N-oxides has been shown to enable selective C3-hydroxylation. acs.orgelsevierpure.com This highlights the potential of photochemical methods to access the C3 position of the pyridine N-oxide ring for further functionalization.

Direct C-H Functionalization Strategies on the Pyridine Ring

Regioselective Ortho-Alkylation and Hydroxymethylation Reactions

Directing substituents to the ortho-position (C2 or C6) of a pyridine N-oxide is a key challenge, particularly for 3-substituted derivatives.

One novel and highly selective method for the C2-alkylation of pyridine N-oxides involves the use of titanacyclopropanes, also known as Kulinkovich reagents. organic-chemistry.orgresearchgate.net This approach demonstrates excellent regioselectivity, even with 3-substituted pyridine N-oxides, addressing a long-standing challenge in pyridine functionalization. organic-chemistry.org The reaction proceeds by the preferential reaction of the in situ generated titanacyclopropane with the pyridine N-oxide to achieve C2-H alkylation. The resulting titanated intermediate can be further functionalized with various electrophiles, allowing for the introduction of complex alkyl groups. organic-chemistry.org

Table 1: Regioselective C2-Alkylation of 3-Substituted Pyridine N-Oxides with Titanacyclopropanes This table is based on data from a study on the chemo- and regioselective alkylation of pyridine N-oxides. organic-chemistry.org

| Entry | 3-Substituent on Pyridine N-Oxide | Olefin | Electrophile | Product | Yield |

|---|---|---|---|---|---|

| 1 | 3-Me | Styrene | H₂O | 2-(1-phenylethyl)-3-methylpyridine 1-oxide | 85% |

| 2 | 3-Ph | Styrene | H₂O | 2-(1-phenylethyl)-3-phenylpyridine 1-oxide | 82% |

| 3 | 3-Cl | Styrene | H₂O | 2-(1-phenylethyl)-3-chloropyridine 1-oxide | 75% |

| 4 | 3-Me | 1-Octene | H₂O | 2-(n-octyl)-3-methylpyridine 1-oxide | 88% |

| 5 | 3-Me | Styrene | CO₂ | 2-(1-phenyl-2-carboxyethyl)-3-methylpyridine 1-oxide | 71% |

Photochemical methods also provide a powerful tool for ortho-functionalization. A metal-free, visible-light-mediated reaction between pyridine N-oxides and alkynes can produce ortho-alkylated pyridines under anaerobic conditions. acs.org This strategy accommodates a wide range of substituted pyridine N-oxides and alkynes, often with excellent regioselectivity. acs.org

For the direct introduction of a hydroxymethyl group, a critical step toward synthesizing the target compound, a one-step photoredox method has been developed. acs.org This process uses visible light to directly synthesize 2-hydroxymethylated pyridines from pyridine N-oxides, with methanol (B129727) often serving as the hydroxymethyl source. acs.org While this direct hydroxymethylation is promising, another strategy involves the dearomative reductive hydroxymethylation of pyridinium (B92312) salts activated by an electron-deficient benzyl (B1604629) group, which delivers hydroxymethylated piperidines that can be re-aromatized. researchgate.netnih.gov

Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the direct arylation of pyridine N-oxides. These methods circumvent the need to pre-functionalize the pyridine ring with organometallic reagents. nih.gov

An efficient and ligand-free approach utilizes a Pd(OAc)₂ catalyst for the selective C-H arylation of pyridine N-oxides with potassium (hetero)aryltrifluoroborates. rsc.orgrsc.org This reaction demonstrates broad substrate scope, good functional group tolerance, and high regioselectivity for the C2 position. rsc.orgrsc.org The process is typically carried out in the presence of an oxidant like Ag₂O. rsc.org For instance, the reaction of 3-methylpyridine N-oxide with potassium phenyltrifluoroborate provides the 2-aryl-3-methylpyridine N-oxide in good yield. rsc.org

Table 2: Palladium-Catalyzed Direct C2-Arylation of Substituted Pyridine N-Oxides Data compiled from research on ligand-free Pd(OAc)₂-catalyzed arylation with potassium aryltrifluoroborates. rsc.org

| Entry | Pyridine N-Oxide | Aryltrifluoroborate | Product | Yield |

|---|---|---|---|---|

| 1 | Pyridine N-oxide | Potassium phenyltrifluoroborate | 2-Phenylpyridine 1-oxide | 91% |

| 2 | 4-Nitropyridine N-oxide | Potassium phenyltrifluoroborate | 4-Nitro-2-phenylpyridine 1-oxide | 98% |

| 3 | 3-Methylpyridine N-oxide | Potassium phenyltrifluoroborate | 3-Methyl-2-phenylpyridine 1-oxide | 81% |

| 4 | 4-Methoxypyridine N-oxide | Potassium phenyltrifluoroborate | 4-Methoxy-2-phenylpyridine 1-oxide | 78% |

| 5 | Pyridine N-oxide | Potassium 4-fluorophenyltrifluoroborate | 2-(4-Fluorophenyl)pyridine 1-oxide | 85% |

Microwave-assisted palladium-catalyzed direct arylation has also been shown to be effective, for example, in the coupling of pyridine N-oxide with 2-bromoacetanilides. nih.govnih.gov Mechanistic studies suggest a cooperative catalysis mechanism involving two distinct palladium centers, where a cyclometalated palladium complex facilitates the C-H activation of the pyridine N-oxide. nih.govberkeley.edu

C-C Bond Forming Reactions at Activated Positions

The N-oxide group activates the C2 and C4 positions of the pyridine ring, making them susceptible to nucleophilic attack, which is a key strategy for C-C bond formation. semanticscholar.org This reactivity can be harnessed by treating the pyridine N-oxide with an activating agent, followed by the addition of a carbon nucleophile.

A general one-pot procedure involves activating the pyridine N-oxide with a phosphonium (B103445) salt like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), which facilitates the addition of a wide variety of nucleophiles at the C2 position under mild conditions. acs.org Similarly, activation with trifluoromethanesulfonic anhydride (B1165640) allows for the regioselective addition of malonate anions to either the C2 or C4 position. nih.gov

An "umpolung" (polarity reversal) strategy offers an alternative approach. Here, pyridine N-oxides react with triphenylphosphine (B44618) to form (pyridine-2-yl)phosphonium salts. nih.gov These salts, upon activation with a base such as DABCO, serve as 2-pyridyl nucleophile equivalents that can react with various electrophiles, allowing for selective C2 functionalization. nih.gov This method avoids the generation of often unstable organometallic pyridine reagents. nih.gov

Multi-Component Reactions for Complex Structure Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient pathway to complex molecules. While less common for the direct synthesis of the target molecule, MCRs have been employed to assemble complex chiral pyridine N-oxide-based structures.

For example, a three-component dynamic kinetic resolution (DKR) of azoles, aldehydes, and an anhydride can be catalyzed by chiral 4-aryl-pyridine-N-oxides (ArPNOs). acs.org This reaction assembles a complex chiral hemiaminal ester, showcasing the ability of the pyridine N-oxide scaffold to act as a powerful nucleophilic organocatalyst that facilitates the assembly of intricate molecular architectures. acs.org

More directly related to the construction of the heterocyclic core, a rhodium(III)-catalyzed annulation between an oxime and an α-diazo-β-keto ester provides a modular route to multisubstituted isoquinoline (B145761) and pyridine N-oxides. thieme-connect.de This reaction proceeds through a sequence of C–H activation, carbene insertion, and cyclization, efficiently building the functionalized N-oxide ring system in a single transformation. thieme-connect.de

Transformation of Existing Substituents to Phenylmethanol Functionality

An alternative synthetic route involves introducing a precursor functional group onto the pyridine N-oxide ring and subsequently transforming it into the desired phenylmethanol moiety. This two-step approach often involves formylation followed by reduction or a Grignard reaction.

Vilsmeier-Haack Formylation followed by Reduction for Hydroxymethylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The Vilsmeier reagent, typically a chloroiminium ion generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide like phosphoryl chloride (POCl₃), acts as the formylating agent. organic-chemistry.orgrsc.org

While pyridine itself is electron-deficient, the N-oxide group enhances the electron density at the C2 and C4 positions, making it more amenable to electrophilic substitution. rsc.org The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the electron-rich pyridine N-oxide ring, followed by hydrolysis of the resulting iminium intermediate to yield the corresponding aldehyde. rsc.org This provides a direct route to formyl-substituted pyridine N-oxides.

Once the formyl group (an aldehyde) is in place, it can be readily converted to the hydroxymethyl group of a primary alcohol. This is typically achieved through reduction using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). To obtain the target phenylmethanol, a secondary alcohol, the formyl group would be reacted with a phenyl Grignard reagent (e.g., phenylmagnesium bromide), followed by an aqueous workup. This addition of the phenyl nucleophile to the aldehyde carbonyl forms the desired this compound structure.

Advanced Synthetic Techniques and Optimization

Optimizing reaction conditions and employing advanced techniques are crucial for improving the efficiency, selectivity, and sustainability of synthetic routes. In the context of pyridine N-oxide chemistry, several modern approaches have been implemented.

The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in palladium-catalyzed direct arylation reactions. nih.govnih.gov Optimization studies for these reactions often involve screening different palladium sources, ligands, bases, and solvents to maximize efficiency. nih.govrsc.org

Photocatalysis using visible light represents a green and powerful technique for C-H functionalization. Photoinduced reactions of pyridine N-oxides have been developed for alkylation, acylation, and hydroxymethylation, often proceeding under mild, metal-free conditions. researchgate.netacs.orgacs.org

Furthermore, skeletal editing has emerged as a cutting-edge strategy for modifying molecular cores. A recently developed transformation achieves a nitrogen-to-carbon atom swap in pyridine N-oxides, effectively replacing the N-oxide moiety with a carbon atom in a single step, which dramatically alters the heterocyclic scaffold. chemrxiv.org These advanced methods highlight the continuous evolution of synthetic strategies for the precise and efficient construction of complex molecules like this compound.

Photoredox Catalysis in Pyridine N-Oxide Modifications

Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of pyridine N-oxides, enabling the formation of carbon-carbon bonds under mild conditions. acs.orgacs.orgnih.gov This approach often utilizes an acridinium (B8443388) photoredox catalyst to generate highly reactive oxygen-centered radicals from readily available pyridine N-oxides. acs.orgacs.org These radicals can then participate in various transformations, including alkylation and heteroarylation. acs.orgnih.gov The process is initiated by the single-electron oxidation of the pyridine N-oxide by the photoexcited catalyst. chemrxiv.org

The generated pyridine N-oxy radical is a key intermediate that can facilitate the functionalization of the pyridine ring. acs.org For instance, in the context of creating analogues of this compound, this method allows for the introduction of various alkyl groups onto the pyridine N-oxide scaffold. The reaction can be applied to a broad range of aliphatic C-H substrates, tolerating both electron-donating and electron-withdrawing groups. acs.org The versatility of this method is further highlighted by its application in Minisci-type reactions, where alkyl radicals are generated and added to electron-deficient heteroarenes. nih.govrsc.org

A general mechanism involves the photoexcited catalyst oxidizing the pyridine N-oxide to an N-oxy radical cation. chemrxiv.org This species can then abstract a hydrogen atom from a suitable donor or undergo further reactions to generate a carbon-centered radical, which subsequently adds to the pyridine ring. acs.org The use of pyridine N-oxide as a redox auxiliary can also facilitate the reductive generation of alkyl radicals from carboxylic acid derivatives, further expanding the scope of accessible analogues. nih.gov

Table 1: Examples of Photoredox-Catalyzed C-H Functionalization of Pyridine N-Oxides

| Photocatalyst | Pyridine N-Oxide Derivative | Radical Precursor | Functionalized Product | Yield (%) | Reference |

| Acridinium salt | Pyridine N-oxide | Cyclohexane | 2-Cyclohexylpyridine N-oxide | 85 | chemrxiv.org |

| Mes-Acr-MeClO4 | 2,6-Dichloropyridine N-oxide | 1-Hexene (B165129) / Benzalmalononitrile | Primary alcohol derivative | 74 | chemrxiv.orgacs.org |

| Not Applicable (EDA complex) | Pyridine N-oxide | Cyclohexane | 2- and 4-Cyclohexylpyridine | 76 | acs.org |

This table presents illustrative examples of photoredox-catalyzed reactions on pyridine N-oxides, which is a foundational chemistry for the synthesis of complex analogues.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry has garnered significant attention for the synthesis of pyridine N-oxides and their derivatives due to its inherent advantages in safety, efficiency, and scalability. organic-chemistry.orgresearchgate.netthieme-connect.com Continuous flow microreactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity compared to traditional batch processes. organic-chemistry.orgthieme-connect.com

A notable application of flow chemistry is the N-oxidation of pyridine derivatives using hydrogen peroxide as a green oxidant. organic-chemistry.orgresearchgate.netthieme-connect.com Systems employing a packed-bed microreactor with a titanium silicalite (TS-1) catalyst have demonstrated high efficiency, achieving yields of up to 99% for various pyridine N-oxides. organic-chemistry.orgresearchgate.net This methodology is particularly relevant for the large-scale production of the core pyridine N-oxide scaffold required for synthesizing compounds like this compound. The continuous nature of the process minimizes the accumulation of potentially hazardous intermediates and allows for safe operation over extended periods. organic-chemistry.orgresearchgate.net

The development of a fully continuous flow synthesis of 2-hydroxypyridine-N-oxide (HOPO), an important synthetic intermediate, underscores the potential of this technology. acs.org The process involves catalytic oxidation followed by continuous post-treatment, yielding a high-quality solid product. acs.org Such integrated flow systems are crucial for the efficient and scalable production of functionalized pyridine N-oxide building blocks.

Table 2: Comparison of Batch vs. Flow Synthesis for Pyridine N-Oxidation

| Pyridine Derivative | Method | Catalyst/Reagents | Reaction Time | Yield (%) | Reference |

| 2-(2-Hydroxyethyl)pyridine | Batch | H2O2 | - | 97 | thieme-connect.com |

| 2-(2-Hydroxyethyl)pyridine | Flow | TS-1/H2O2 | 18 min | 99 | thieme-connect.com |

| 2-Chloropyridine | Batch | H2O2 | - | - | acs.org |

| 2-Chloropyridine | Flow | Fixed Bed/H2O2 | - | 99.6 | acs.org |

| Pyridine | Flow | TS-1/H2O2 | - | up to 99 | researchgate.net |

This table highlights the enhanced efficiency of flow chemistry in the synthesis of pyridine N-oxide precursors.

Regioselectivity and Stereoselectivity in Synthetic Pathways

The control of regioselectivity is a critical aspect in the synthesis of substituted pyridine N-oxides. The N-oxide group activates the pyridine ring, typically directing nucleophilic attack to the C2 and C4 positions. scripps.eduyoutube.com The outcome of a reaction is often influenced by the electronic properties of substituents already present on the pyridine ring and the nature of the attacking nucleophile. nih.govresearchgate.net For instance, in halogenation reactions, the halide is often incorporated at the more electron-deficient side of an unsymmetrical pyridine N-oxide, providing a practical route to 2-halo-substituted pyridines. researchgate.netnih.gov

In the context of synthesizing analogues of this compound, achieving functionalization at the C3 position can be more challenging. However, certain reactions, such as those involving the addition of electron-deficient alkynes to pyridine N-oxides, can lead to 3-alkylated products. youtube.com The precise control of regioselectivity often requires careful selection of reagents and reaction conditions. youtube.com

Stereoselectivity becomes important when chiral centers are introduced, as would be the case in the synthesis of enantiomerically pure this compound. The addition of Grignard reagents to pyridine N-oxides has been shown to produce stereodefined dienal oximes. researchgate.net Furthermore, asymmetric synthesis of substituted piperidines from pyridine N-oxides has been achieved using chiral ligands, demonstrating the potential for controlling stereochemistry in these systems. researchgate.net Chiral pyridine N-oxide derivatives themselves can act as nucleophilic organocatalysts in stereoselective transformations. acs.orgmdpi.com

Table 3: Regioselectivity in the Functionalization of Substituted Pyridine N-Oxides

| Pyridine N-Oxide Substrate | Reagent/Conditions | Major Product(s) | Regioselectivity | Reference |

| 3-Substituted Pyridine N-Oxide | Oxalyl chloride/Halide source | 2-Halo-3-substituted pyridine | High C2 selectivity | nih.gov |

| Pyridine N-Oxide | Isocyanide/TMSOTf | 2-Aminopyridine (B139424) derivative | Dependent on substituents | nih.gov |

| Pyridine N-Oxide | Aryl Grignard/Lithium binolate | 2-Aryl-piperidine | High C2 selectivity | researchgate.net |

| Pyridine N-Oxide | Electron-deficient alkyne | 3-Alkylated picoline | C3 selectivity | youtube.com |

This table illustrates how reaction conditions and substrate influence the position of functionalization on the pyridine N-oxide ring.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of synthetic routes to this compound and its analogues vary significantly depending on the chosen methodology. As highlighted previously, flow chemistry methods for N-oxidation consistently report very high yields, often approaching quantitative conversion. organic-chemistry.orgresearchgate.netthieme-connect.com This makes flow synthesis a highly efficient approach for producing the core pyridine N-oxide structure.

For subsequent functionalization steps, yields can be more variable. Palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates has been shown to produce 2-aryl pyridine N-oxides in high yields, for example, 89% for the arylation with p-tolyl trifluoromethanesulfonate. semanticscholar.orgarkat-usa.org Similarly, methods for the synthesis of 2-aminopyridines from pyridine N-oxides can achieve high yields, with some one-pot procedures reporting up to 84% isolated yield. nih.govsemanticscholar.org

In contrast, some reactions may provide more moderate yields. For example, the synthesis of 2-aminopyridine amides via in situ generated imidoyl chlorides gives products in moderate to excellent yields. semanticscholar.org The efficiency of a particular reaction is often dependent on the specific substrates and the fine-tuning of reaction conditions. For instance, in the synthesis of 2-aminopyridines, electron-withdrawing substituents on the pyridine N-oxide can lead to higher yields compared to electron-donating groups. nih.gov

A comprehensive evaluation of synthetic efficiency must also consider factors beyond chemical yield, such as reaction time, operational simplicity, and the cost and availability of reagents and catalysts. Flow chemistry, for example, offers significantly shorter reaction times compared to batch processes for N-oxidation. thieme-connect.com

Table 4: Selected Synthetic Reactions and Reported Yields for Pyridine N-Oxide Derivatives

| Reaction Type | Pyridine N-Oxide Derivative | Reagents | Product | Yield (%) | Reference |

| N-Oxidation (Flow) | 2-(2-Hydroxyethyl)pyridine | TS-1/H2O2 | 2-(2-Hydroxyethyl)pyridine 1-Oxide | 99 | thieme-connect.com |

| C-H Arylation | Pyridine N-oxide | p-Tolyl trifluoromethanesulfonate, Pd(OAc)2 | 2-(p-Tolyl)pyridine N-oxide | 89 | semanticscholar.orgarkat-usa.org |

| Amination | 3-Nitropyridine N-oxide | Tosyl isocyanide, TMSOTf | N-Tosyl-3-nitropyridin-2-amine | 76 | nih.gov |

| Halogenation | 3-Methoxypyridine N-oxide | Oxalyl chloride, KCl | 2-Chloro-3-methoxypyridine | 95 | nih.gov |

| Alkylation (Photoredox) | Pyridine N-oxide | Cyclohexane, Acridinium catalyst | 2-Cyclohexylpyridine N-oxide | 85 | chemrxiv.org |

This table provides a comparative overview of the yields achieved in various synthetic transformations of pyridine N-oxides.

Reactivity and Mechanistic Investigations of 1 Oxidopyridin 1 Ium 3 Yl Phenylmethanol and Pyridine N Oxide Systems

Intrinsic Reactivity of the Pyridine (B92270) N-Oxide Moiety

The introduction of an N-oxide function to a pyridine ring profoundly alters its chemical reactivity. The N-oxide group, consisting of a dative bond between the nitrogen and oxygen atoms, imparts a dipolar character to the molecule. chemtube3d.comalmerja.com This feature has a significant impact on the physical properties and reaction pathways of the heteroaromatic system. thieme-connect.de Pyridine N-oxide is a stable, colorless, hygroscopic solid, first synthesized by Jakob Meisenheimer. wikipedia.org Compared to pyridine, the N-oxide derivative exhibits a higher dipole moment and is a much weaker base. scripps.edu These fundamental differences underpin the unique reactivity profile of the pyridine N-oxide moiety.

The pyridine N-oxide moiety uniquely activates the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic substitution compared to pyridine itself. bhu.ac.iniust.ac.ir This dual reactivity stems from the ability of the N-oxide group to act as both an electron-donating and an electron-withdrawing group, depending on the nature of the attacking reagent. youtube.com

For electrophilic aromatic substitution (EAS) , the oxygen atom can donate electron density into the ring through resonance. bhu.ac.inyoutube.com This donation increases the electron density at the C-2 (ortho) and C-4 (para) positions, making them more attractive to electrophiles. thieme-connect.debhu.ac.iniust.ac.ir Consequently, reactions like nitration occur preferentially at the 4-position. bhu.ac.iniust.ac.ir This provides a synthetically useful method to introduce electrophiles onto the pyridine ring, after which the N-oxide can be removed by deoxygenation. almerja.combhu.ac.in

Conversely, the pyridine N-oxide ring is also activated for nucleophilic aromatic substitution (SNAr) . The positively charged nitrogen atom withdraws electron density from the ring, making the C-2 and C-4 positions electron-deficient and thus prone to attack by nucleophiles. iust.ac.iryoutube.com While pyridine itself is generally resistant to nucleophilic attack, the N-oxide facilitates these reactions. stackexchange.com For instance, treatment with phosphorus oxychloride yields 2- and 4-chloropyridines. wikipedia.org Activation with reagents like acetic anhydride (B1165640) or the phosphonium (B103445) salt PyBroP can further enhance the electrophilicity of the ring carbons, enabling the addition of a variety of nucleophiles. stackexchange.comacs.org

| Reaction Type | Pyridine | Pyridine N-Oxide | Reason for Change in Reactivity |

|---|---|---|---|

| Electrophilic Attack | Deactivated; reacts under harsh conditions, primarily at C-3. | Activated; reacts under milder conditions, primarily at C-4 and C-2. bhu.ac.iniust.ac.ir | Oxygen atom donates electron density into the ring via resonance, increasing nucleophilicity of C-2 and C-4. thieme-connect.debhu.ac.in |

| Nucleophilic Attack | Generally unreactive; requires strong nucleophiles (e.g., Chichibabin reaction). bhu.ac.in | Activated; reacts with various nucleophiles, primarily at C-2 and C-4. scripps.edu | The positively charged nitrogen withdraws electron density, making C-2 and C-4 electrophilic. iust.ac.iryoutube.com |

The N-oxide functionality significantly perturbs the electron distribution within the pyridine ring, which can be rationalized through resonance theory. thieme-connect.de Pyridine N-oxide is considered a resonance hybrid of several canonical forms. iust.ac.ir In some forms, the negative charge resides on the oxygen atom, and a positive charge is delocalized to the C-2 and C-4 positions of the ring. thieme-connect.deiust.ac.ir In other forms, the oxygen's lone pair electrons are delocalized into the ring, creating negative charges at the C-2 and C-4 positions. thieme-connect.deyoutube.com This dual nature explains the enhanced reactivity towards both electrophiles and nucleophiles at these specific positions. iust.ac.ir

The introduction of the N-oxide group alters the molecule's structural parameters. The N–O bond length is approximately 1.34 Å, and the molecule remains planar. wikipedia.org The presence of substituents on the ring can further influence the molecular structure and electron density distribution. For example, an electron-withdrawing group like a nitro group at the 4-position decreases the N→O bond length, while an electron-donating methyl group has the opposite effect. nih.gov This demonstrates that the electronic properties of the ring can be tuned by substituents, which in turn affects the reactivity of the N-oxide. nih.govrsc.org

| Property | Pyridine | Pyridine N-Oxide |

|---|---|---|

| Dipole Moment | 2.03 D scripps.edu | 4.37 D scripps.edu |

| Basicity (pKa of conjugate acid) | 5.2 scripps.edu | 0.79-0.8 wikipedia.orgscripps.edu |

| N-O Bond Length | N/A | ~1.34 Å wikipedia.org |

| Molecular State | Liquid | Colorless, hygroscopic solid wikipedia.org |

Mechanistic Pathways of Key Transformations

The reactions of pyridine N-oxides can proceed through various mechanistic pathways, including those involving radical intermediates generated via single-electron transfer, as well as concerted or stepwise processes. The specific pathway is often dictated by the reaction conditions, substrates, and reagents involved.

While the two-electron (ionic) chemistry of pyridine N-oxides is well-established, their single-electron transfer (SET) chemistry has recently emerged as a powerful tool in organic synthesis. nih.govdigitellinc.com Through SET, pyridine N-oxides, which bear a formally negatively charged oxygen, can be oxidized to generate reactive pyridine N-oxy radicals. nih.gov This transformation can be achieved using modern photoredox catalysis, where visible light irradiation facilitates the oxidation. nih.govnih.gov

These pyridine N-oxy radicals are versatile intermediates capable of participating in a range of reactions. nih.gov They can act as hydrogen atom transfer (HAT) catalysts, enabling the functionalization of unactivated C(sp³)–H bonds. nih.govdigitellinc.com The generated alkyl radicals can then undergo further reactions, such as Minisci-type additions to protonated heteroarenes. nih.gov The generation of N-centered radicals from N-aminopyridinium salts (derived from pyridine N-oxides) via SET reduction has also been demonstrated, allowing for the direct amidation of arenes and heteroarenes. acs.orgacs.org Furthermore, photoexcited pyridine N-oxides can catalyze the generation of alkyl carbon radicals from alkylboronic acids. researchgate.net

Distinguishing between concerted and stepwise reaction mechanisms is a fundamental aspect of mechanistic investigation. A concerted reaction occurs in a single step where all bond breaking and making happens simultaneously through a single transition state. differencebetween.comquora.com In contrast, a stepwise reaction involves multiple steps and proceeds through one or more reaction intermediates. differencebetween.com

In the context of N-oxide chemistry, the Boekelheide rearrangement provides a relevant case study. An investigation into the rearrangement of a pyrimidine N-oxide (a related heterocyclic N-oxide) showed evidence for the participation of radical intermediates, suggesting a stepwise pathway. researchgate.net However, quantum chemical calculations indicated that both concerted nih.govnih.gov-sigmatropic rearrangements and stepwise processes via ion pairs or radicals are energetically feasible. researchgate.net This highlights that the mechanistic landscape can be complex, with multiple pathways potentially competing. The choice between a concerted or stepwise mechanism often requires a combination of experimental evidence (such as kinetic isotope effects and stereochemical studies) and computational analysis to elucidate the true nature of the transformation.

Many reactions of pyridine N-oxides proceed through transient, highly reactive intermediates that are not isolated but are crucial to the reaction mechanism. A common mechanistic motif involves the initial attack of the nucleophilic N-oxide oxygen onto an electrophile. scripps.edu This forms an O-substituted pyridinium (B92312) species, which then undergoes further transformation.

When the electrophile is an acylating agent, such as an acid anhydride, an N-acyloxypyridinium intermediate is formed. stackexchange.comacs.org This intermediate is highly activated towards nucleophilic attack at the C-2 position of the pyridine ring. stackexchange.com Similarly, reaction with alkylating agents or other electrophiles can generate N-alkoxypyridinium salts. These species have been utilized as bifunctional reagents in visible-light-induced alkoxypyridylation of alkenes. acs.org The formation of these transient intermediates is key to many functionalization reactions of the pyridine ring, as the O-substituent acts as a leaving group following the addition of a nucleophile. almerja.comscripps.edu

Catalytic Reactivity and Ligand Effects

The reactivity of (1-Oxidopyridin-1-ium-3-yl)-phenylmethanol and related pyridine N-oxide systems is significantly influenced by the choice of catalyst and the electronic properties of the ligands and substituents involved. This section explores the catalytic behavior of these compounds, with a particular focus on palladium- and gold-mediated transformations, cooperative catalytic effects, and their roles as redox auxiliaries.

Role of Palladium in Direct Arylation and Reduction Processes

Palladium catalysis plays a pivotal role in the functionalization of pyridine N-oxides, enabling direct arylation and selective reduction processes. Direct arylation of pyridine N-oxides has emerged as a powerful alternative to traditional cross-coupling reactions, which often require the pre-functionalization of the pyridine ring. These palladium-catalyzed reactions typically exhibit high regioselectivity, favoring functionalization at the C-2 position. This selectivity is attributed to the directing effect of the N-oxide group, which facilitates the activation of the adjacent C-H bonds.

The catalytic cycle for the direct arylation of pyridine N-oxides is generally understood to involve the formation of a palladium(II) intermediate. One proposed mechanism begins with the electrophilic palladation at the C-2 position of the pyridine N-oxide to form a key intermediate. This is followed by transmetalation with an arylating agent and subsequent reductive elimination to yield the 2-arylpyridine N-oxide and a palladium(0) species. The active palladium(II) catalyst is then regenerated by an oxidant present in the reaction mixture. A variety of arylating agents can be employed in these reactions, including aryl halides, arylboronic acids, and potassium aryltrifluoroborates.

Ligand-free palladium-catalyzed direct arylation of pyridine N-oxides with potassium aryltrifluoroborates has been successfully demonstrated, showcasing the versatility of this methodology. The reaction proceeds efficiently in the presence of Pd(OAc)₂, an oxidant such as Ag₂O, and an additive like tetrabutylammonium iodide (TBAI).

Beyond arylation, palladium catalysts are also effective for the reduction of pyridine N-oxides. A mild and efficient method for the reduction of pyridine N-oxides to piperidines utilizes ammonium formate in the presence of palladium on carbon (Pd/C). This procedure is advantageous due to its simplicity, high yields, and mild reaction conditions, avoiding the need for strong acids or harsh reagents. The chemoselectivity of palladium-catalyzed deoxygenation of pyridine N-oxides to pyridines has also been reported, using trialkylamines as transfer oxidants in the presence of a palladium catalyst and a diphosphine ligand. The choice of ligand is crucial in these reductions, with ferrocene-based diphosphines showing particular efficacy.

The following table summarizes representative palladium-catalyzed reactions of pyridine N-oxides:

| Reaction Type | Catalyst System | Coupling Partner/Reductant | Key Features |

| Direct C-H Arylation | Pd(OAc)₂ / Ag₂O / TBAI | Potassium aryltrifluoroborates | High regioselectivity for the C-2 position, ligand-free conditions. |

| Direct C-H Arylation | Pd(OAc)₂ / PtBu₃ | Aryl halides | Proceeds via cooperative catalysis between two distinct palladium centers. |

| Reduction to Piperidines | Pd/C | Ammonium formate | Mild conditions, high yields, avoids harsh reagents. |

| Deoxygenation to Pyridines | [Pd(OAc)₂] / dppf | Triethylamine | Chemoselective, dependent on ferrocene-based diphosphine ligands. |

Gold-Catalyzed Oxidations and Rearrangements Involving N-Oxides

Gold catalysts have demonstrated unique reactivity in mediating oxidations and rearrangements of various organic substrates, with pyridine N-oxides often serving as effective oxidants. In these transformations, the pyridine N-oxide acts as an oxygen atom transfer agent. For instance, gold(I)-catalyzed oxidative rearrangements of propargyl alcohols to 1,3-diketones proceed efficiently in the presence of pyridine N-oxides as external oxidants. Similarly, the gold-catalyzed intermolecular oxidation of terminal alkynes to α-acetoxy ketones can be achieved using 8-methylquinoline 1-oxide as the oxidant.

A proposed mechanism for these gold-catalyzed reactions involves the formation of an α-oxo gold carbene intermediate through an oxygen transfer from the N-oxide to the alkyne. This highly reactive intermediate can then undergo various transformations, leading to the final oxidized product. The choice of the specific pyridine N-oxide derivative can influence the course of the reaction. For example, in the gold(I)-catalyzed reaction of "furan-ynes" with N-oxides, the use of 2,6-dichloropyridine N-oxide leads to the formation of a dihydropyridinone, while 8-methylquinoline N-oxide favors the formation of other products.

Gold catalysts can also facilitate redox syntheses where the pyridine N-oxide is not only the oxidant but also becomes incorporated into the final product. An example is the gold-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) N-oxide and alkynes. In this atom-economical process, the pyridine N-oxide first oxidizes the alkyne, likely forming a gold-carbenoid intermediate, which is then trapped by the aminopyridine moiety to construct the heterocyclic product.

Computational studies on gold-catalyzed rearrangements of acetylenic amine-N-oxides have suggested a novel mechanism involving a concerted hetero-retroene reaction, which is a formal 1,5-hydrogen shift, rather than the intermediacy of a gold carbene. This highlights the complexity of these systems and the potential for multiple mechanistic pathways.

The table below provides examples of gold-catalyzed reactions involving pyridine N-oxides:

| Reaction Type | Gold Catalyst | Substrate | N-Oxide Role | Product |

| Oxidative Rearrangement | Au(I) | Propargyl alcohols | Oxidant | 1,3-Diketones |

| Intermolecular Oxidation | Au(I) | Terminal alkynes | Oxidant | α-Acetoxy ketones |

| Redox Synthesis | PicAuCl₂ | Alkynes and 2-aminopyridine N-oxide | Oxidant and Reactant | Imidazo[1,2-a]pyridines |

| Oxidation/Cycloisomerization | Au(III) | Diynes | Oxidant | Fused furan derivatives |

Cooperative Catalysis in Pyridine N-Oxide Reactions

Mechanistic investigations into the palladium-catalyzed direct arylation of pyridine N-oxide have revealed evidence for cooperative catalysis between two distinct palladium centers. It has been proposed that the reaction catalyzed by a combination of Pd(OAc)₂ and PtBu₃ does not proceed through the direct reaction of the initially formed (PtBu₃)Pd(Ar)(OAc) complex with pyridine N-oxide. Instead, a cyclometalated palladium complex, [Pd(OAc)(tBu₂PCMe₂CH₂)]₂, is generated from the decomposition of the initial complex.

This cyclometalated species is believed to be responsible for the rate-determining C-H bond cleavage of the pyridine N-oxide. The resulting heteroarylpalladium complex then transfers the heteroaryl group to the (PtBu₃)Pd(Ar)(OAc) complex, from which the carbon-carbon bond-forming reductive elimination occurs. This mechanism constitutes an example of C-H bond functionalization where the C-H activation and the subsequent functionalization occur at two different metal centers, highlighting a cooperative catalytic system.

Pyridine N-Oxides as Redox Auxiliaries and Radical Acceptors

Pyridine N-oxides can function as versatile redox auxiliaries and radical acceptors in a variety of catalytic reactions, particularly in the realm of photoredox catalysis. Under visible light irradiation, a photoredox catalyst can induce a single-electron oxidation of a pyridine N-oxide to generate a highly reactive N-oxy radical. This electrophilic radical species is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from strong, unactivated C(sp³)–H bonds.

This property has been exploited in the development of C–H alkylation and heteroarylation reactions. The alkyl radical generated after hydrogen abstraction can then add to an electron-deficient olefin or a heteroarene to form the desired product. The reactivity of the N-oxy radical can be tuned by modifying the electronic properties of the pyridine N-oxide; electron-deficient N-oxides tend to be more effective HAT catalysts.

In some photoredox-catalyzed reactions, pyridine N-oxides can act as redox auxiliaries to facilitate the single-electron oxidation of substrates that have high oxidation potentials. It is proposed that the pyridine N-oxide and the substrate form an adduct with a lower oxidation potential, which can then be oxidized by the excited photocatalyst. Pyridine N-oxides have also been shown to participate in photochemical reactions as HAT reagents through the formation of an electron donor-acceptor (EDA) complex with the substrate, precluding the need for a separate photocatalyst.

Impact of Substituents on Reaction Rates and Selectivity

The electronic nature of substituents on the pyridine N-oxide ring significantly influences the rates and selectivity of various reactions. These effects can often be rationalized and, in some cases, quantified through linear free-energy relationships such as the Hammett equation.

Electronic Effects and Hammett-Type Correlations

The reactivity of substituted pyridine N-oxides is highly dependent on the electron-donating or electron-withdrawing nature of the substituents. In palladium-catalyzed direct arylation reactions, electron-poor pyridine N-oxides generally exhibit higher reactivity towards C-H activation and form cross-coupled products faster than their electron-rich counterparts. This is consistent with a mechanism involving electrophilic palladation of the pyridine N-oxide ring.

The influence of substituents on the properties and reactivity of pyridine N-oxides has been studied both experimentally and theoretically. The presence of a strong electron-withdrawing group like a nitro group at the 4-position leads to a decrease in the N-O bond length and an increase in the ipso-angle of the pyridine ring, as determined by gas-phase electron diffraction and quantum chemical calculations. Conversely, an electron-donating methyl group at the same position results in the opposite structural changes.

Hammett-type correlations have been successfully applied to quantify the electronic effects of substituents in reactions involving pyridine N-oxides. For the reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane, a good correlation was found between the logarithm of the rate constants and the Hammett σ values of the substituents. Similarly, in the basic methanolysis of N-benzoyl-N-methyl-aminopyridine N-oxides, the reactivity data, when combined with that of other N-aryl-N-methylbenzamides, yielded a linear Hammett plot with a ρ value of 3.2, indicating a significant sensitivity to substituent electronic effects. A positive reaction constant (ρ) signifies that the reaction is accelerated by electron-withdrawing groups.

The following table presents Hammett σ constants for various substituents and their qualitative effect on the reactivity of the pyridine N-oxide ring in electrophilic reactions.

| Substituent (X) at 4-position | Hammett Constant (σp) | Nature of Substituent | Effect on Reactivity in Electrophilic Reactions |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing | Activating |

| -Cl | 0.23 | Electron-Withdrawing | Activating |

| -H | 0.00 | Neutral | Reference |

| -CH₃ | -0.17 | Electron-Donating | Deactivating |

| -OCH₃ | -0.27 | Electron-Donating | Deactivating |

| -NH₂ | -0.66 | Strongly Electron-Donating | Deactivating |

Steric Effects and Diastereoselectivity Considerations

The presence of the bulky (hydroxyphenylmethyl) substituent at the 3-position of the pyridine N-oxide ring in this compound introduces significant steric considerations that can influence its reactivity and stereochemical outcome in chemical transformations. While specific diastereoselectivity studies on this particular compound are not extensively documented in the reviewed literature, general principles of steric hindrance in pyridine chemistry and related systems allow for well-founded postulations.

The oxidation of pyridines to their corresponding N-oxides is a common synthetic step, and the efficiency of this process can be sensitive to steric hindrance, particularly from substituents at the 2-position. rsc.org For 3-substituted pyridines, such as the precursor to the title compound, this steric impediment is generally less pronounced. arkat-usa.org However, the subsequent reactions of this compound are likely to be governed by the steric bulk of the 3-substituent.

In nucleophilic additions to the pyridine ring of N-oxides, the substituent at the 3-position can direct the incoming nucleophile. While electronic effects typically favor attack at the 2- and 4-positions, the steric demand of the (hydroxyphenylmethyl) group could influence the regioselectivity and, more importantly, the stereoselectivity of such additions. scripps.eduresearchgate.net For instance, the approach of a nucleophile to the C-2 or C-4 position would be sterically hindered by the adjacent bulky group. This steric clash can be a critical factor in determining the diastereomeric ratio of the products if a new stereocenter is formed during the reaction. In reactions involving external reagents, the chiral center within the (hydroxyphenylmethyl) group can induce diastereoselectivity, leading to a preferential formation of one diastereomer over the other.

A reduction in reaction yield or efficiency due to steric interactions has been observed in related systems. For example, in the O- to N-alkyl migration of 2-(benzyloxy)pyridines, substitution at the 3-position was found to decrease the yield of the migration product. This was attributed to the steric hindrance impeding the approach of an external nucleophile to the benzylic position. acs.org A similar effect could be anticipated for reactions involving this compound where nucleophilic attack at a position adjacent to the 3-substituent is required.

The following table summarizes the potential steric influence of a 3-substituent on the reactivity of pyridine N-oxides based on analogous systems.

| Reaction Type | Potential Steric Effect of 3-Substituent | Expected Outcome for this compound |

| N-Oxidation | Minimal steric hindrance compared to 2-substituted pyridines. arkat-usa.org | Efficient formation from the parent pyridine is expected. |

| Nucleophilic Attack at C-2 | Significant steric hindrance from the adjacent bulky group. acs.org | Reduced reaction rates and potential for diastereoselectivity. |

| Nucleophilic Attack at C-4 | Moderate steric influence, depending on the conformation of the 3-substituent. | May be favored over C-2 attack; potential for diastereoselectivity. |

| Reactions at the N-O bond | Steric hindrance may affect the approach of reagents to the oxygen atom. | Could influence the rate of reactions such as deoxygenation or rearrangement. |

Thermal and Photochemical Transformations of Pyridine N-Oxides

The N-O bond in pyridine N-oxides is thermally labile and susceptible to photochemical excitation, leading to a variety of transformations. mdpi.com These reactions are often characterized by rearrangements and can be influenced by the nature and position of substituents on the pyridine ring.

Thermal Transformations:

Photochemical Transformations:

The photochemistry of pyridine N-oxides is rich and has been extensively studied. scripps.edu A general and significant photochemical reaction of pyridine N-oxides is their isomerization to 3-hydroxypyridines. acs.org This transformation is believed to proceed through a series of reactive intermediates, as outlined in the mechanistic pathway below.

Upon irradiation with UV light (commonly at 254 nm), pyridine N-oxide is excited to its singlet excited state. This is followed by isomerization to a highly strained oxaziridine intermediate. Subsequent UV light-induced homolytic cleavage of the N-O bond in the oxaziridine generates a diradical intermediate. This intermediate can then rearrange to a dearomatized epoxide, which undergoes a 6π electrocyclic ring expansion to form a 1,3-oxazepine. Finally, acid-promoted ring-opening of the 1,3-oxazepine yields the 3-hydroxypyridine product. acs.org

The presence of a substituent at the 3-position, as in this compound, would be expected to influence the regioselectivity of this photochemical rearrangement. While the general mechanism leads to hydroxylation at the 3-position of the parent pyridine, the existing substituent at this position in the target molecule would likely direct the transformation to other positions or potentially lead to different reaction pathways. For instance, photorearrangement of pyridine N-oxides bearing phenyl substituents has been reported to afford 1,3-oxazepines in high yields. nsf.gov

The table below outlines the key steps and intermediates in the photochemical transformation of pyridine N-oxides to 3-hydroxypyridines.

| Step | Intermediate/Process | Description |

| 1 | Photoexcitation | Pyridine N-oxide absorbs UV light and is promoted to an excited singlet state. acs.org |

| 2 | Isomerization | The excited pyridine N-oxide rearranges to a strained oxaziridine intermediate. acs.org |

| 3 | N-O Bond Homolysis | The oxaziridine undergoes UV-induced cleavage of the N-O bond to form a diradical. acs.org |

| 4 | Rearrangement | The diradical rearranges to a dearomatized epoxide intermediate. acs.org |

| 5 | Electrocyclic Ring Expansion | The epoxide undergoes a 6π electrocyclic ring expansion to a 1,3-oxazepine. acs.org |

| 6 | Ring Opening | Acid-catalyzed ring opening of the 1,3-oxazepine yields the 3-hydroxypyridine. acs.org |

It is important to note that the specific photochemical behavior of this compound has not been explicitly detailed in the surveyed literature. Therefore, the discussion above is based on the established reactivity of analogous pyridine N-oxide systems. Further experimental and computational studies would be necessary to fully elucidate the steric effects, diastereoselectivity, and the precise thermal and photochemical transformations of this specific compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 Oxidopyridin 1 Ium 3 Yl Phenylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the number of neighboring protons, thereby establishing proton connectivity.

For (1-Oxidopyridin-1-ium-3-yl)-phenylmethanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the pyridine-N-oxide ring, the methine group, and the hydroxyl group.

Phenyl Protons: The five protons of the monosubstituted phenyl ring typically appear as a complex multiplet in the aromatic region, generally between δ 7.2 and 7.5 ppm. rsc.orgrsc.org

Pyridine-N-oxide Protons: The protons on the pyridine-N-oxide ring are anticipated to be deshielded and resonate at lower fields compared to those on the phenyl ring. This is due to the electron-withdrawing nature of the N-oxide functional group and the associated positive charge on the pyridinium (B92312) ring. The signals for these protons can be expected in the δ 8.0 to 9.5 ppm range. mdpi.com

Methine Proton: The single proton of the carbinol group (-CH(OH)-) is expected to appear as a singlet around δ 5.8 ppm. rsc.org

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet with a chemical shift that can vary depending on solvent, concentration, and temperature. It can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| Pyridine-N-oxide-H | 8.0 - 9.5 | Doublet, Triplet |

| Methine-H (-CHOH) | ~ 5.8 | Singlet |

| Hydroxyl-H (-OH) | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.

The ¹³C NMR spectrum of this compound would feature signals for the carbons of the phenyl ring, the pyridine-N-oxide ring, and the methine carbon.

Phenyl Carbons: The carbons of the phenyl group typically resonate in the δ 125-145 ppm range. The carbon atom attached to the methine group (C-ipso) will have a distinct shift within this range. rsc.orgrsc.org

Pyridine-N-oxide Carbons: The carbons of the pyridine-N-oxide ring are also found in the aromatic region, with their specific shifts influenced by the position relative to the nitrogen atom and the N-oxide bond. These carbons can appear in a range from approximately δ 120 to 150 ppm. rsc.org

Methine Carbon: The carbinol carbon (-CH(OH)-) is expected to show a signal in the aliphatic region, typically between δ 70 and 80 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Phenyl-C | 125 - 145 |

| Pyridine-N-oxide-C | 120 - 150 |

| Methine-C (-CHOH) | 70 - 80 |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing complex correlations between nuclei. beilstein-journals.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of protons within the phenyl ring and within the pyridine-N-oxide ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is vital for assigning the ¹³C signals based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most powerful tool for connecting the different fragments of the molecule. For instance, it would show correlations from the methine proton to carbons in both the phenyl and pyridine-N-oxide rings, confirming the central linkage of the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the regiochemistry and stereochemistry of the molecule by providing through-space proximity information.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups have characteristic absorption frequencies, making FT-IR a rapid and effective tool for qualitative analysis. researchgate.netchemrxiv.org

The key functional groups in this compound would produce the following characteristic signals:

O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the alcohol hydroxyl group. rsc.org

Aromatic C-H Stretch: Signals for the stretching of C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹. nih.gov

Aromatic C=C and C=N Stretches: A series of medium to sharp bands in the 1600-1400 cm⁻¹ region corresponds to the carbon-carbon and carbon-nitrogen double bond stretching within the phenyl and pyridine-N-oxide rings.

N-O Stretch: The pyridine-N-oxide group gives rise to a characteristic strong stretching vibration, typically found in the 1300-1200 cm⁻¹ range.

C-O Stretch: A strong absorption band for the alcohol C-O single bond stretch is expected in the 1200-1000 cm⁻¹ region. mdpi.com

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic Rings | C-H Stretch | > 3000 | Medium |

| Aromatic Rings | C=C, C=N Stretch | 1600 - 1400 | Medium-Sharp |

| Pyridine-N-oxide | N-O Stretch | 1300 - 1200 | Strong |

| Alcohol (-CHOH) | C-O Stretch | 1200 - 1000 | Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It relies on changes in the polarizability of a molecule during vibration. While FT-IR is particularly sensitive to polar functional groups (like C-O and O-H), Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds, such as the C=C bonds in aromatic rings.

Operando Spectroscopic Monitoring of Reactions

Operando spectroscopy, the in-situ and real-time analysis of a catalytic reaction or chemical process under actual operating conditions, offers invaluable insights into reaction mechanisms, kinetics, and the behavior of transient intermediates. While specific operando studies on the synthesis or reactions of this compound are not extensively documented in publicly available literature, the application of these techniques to analogous systems, particularly those involving pyridine (B92270) N-oxides and catalytic processes, provides a strong basis for outlining potential methodologies.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring reactions involving pyridine N-oxides. researchgate.netornl.govresearchgate.netyoutube.comnih.govyoutube.comnih.govnih.govresearchgate.net For instance, in-situ FTIR can track the vibrational modes of reactants, intermediates, and products in real-time. In the synthesis of this compound, which could, for example, involve the oxidation of 3-(phenyl(hydroxy)methyl)pyridine, operando FTIR could monitor the appearance of the characteristic N-O stretching vibration, typically observed in the 1200-1300 cm⁻¹ region for pyridine N-oxides, and the disappearance of reactant signals.

Operando Raman spectroscopy is another highly effective technique, particularly for reactions in solution or with solid catalysts. ornl.govresearchgate.netyoutube.comnih.govelsevierpure.com It can provide information on the structure and bonding of species during a reaction. For a hypothetical catalytic process involving this compound, operando Raman could be employed to observe changes in the vibrational modes of the pyridine ring and the N-O bond, offering clues about catalyst-substrate interactions and the formation of key intermediates. The coupling of operando spectroscopy with techniques like mass spectrometry allows for the simultaneous analysis of the solid or liquid phase and the evolving gas phase, providing a comprehensive picture of the reaction network. ornl.gov

A hypothetical operando spectroscopic monitoring setup for a reaction involving this compound could involve the following:

| Component | Description | Purpose |

| Reaction Vessel | A specialized cell designed for in-situ measurements (e.g., a high-pressure, temperature-controlled reactor with spectroscopic windows). | To contain the reaction under controlled and relevant operating conditions. |

| Spectrometer | FTIR or Raman spectrometer coupled to the reaction vessel via fiber optics or direct optical access. | To acquire vibrational spectra of the reacting mixture in real-time. |

| Online Analysis | A mass spectrometer or gas chromatograph connected to the reactor outlet. | To analyze the composition of the gas or liquid phase effluent, correlating product formation with spectroscopic changes. |

| Data Acquisition & Processing | Computer-controlled system for synchronizing spectroscopic data collection with reaction parameters (temperature, pressure, flow rates) and online analysis. | To generate time-resolved data and build kinetic and mechanistic models. |

By applying such operando methodologies, researchers can gain a deeper understanding of the reaction pathways, catalyst deactivation mechanisms, and factors influencing the selectivity and yield of processes involving this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing its exact mass with high accuracy (typically within 5 ppm). This level of precision allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₂H₁₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value.

| Ion Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

| [C₁₂H₁₂NO₂]⁺ | 202.0863 | 202.0861 | -1.0 |

| [C₁₂H₁₁NO₂Na]⁺ | 224.0682 | 224.0680 | -0.9 |

The ability of HRMS to provide such accurate mass measurements is fundamental in confirming the identity of newly synthesized batches of the compound and in identifying it within complex mixtures. youtube.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the protonated molecule of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation.

For this compound, key fragmentation pathways would likely involve:

Loss of the N-oxide oxygen: A characteristic fragmentation for aromatic N-oxides is the loss of an oxygen atom (16 Da) from the molecular ion. electronicsandbooks.com

Cleavage of the benzylic C-C bond: Fragmentation at the bond between the phenyl- and pyridinyl-moieties.

Loss of water: Dehydration from the benzylic alcohol group.

Fragmentation of the pyridine ring: Cleavage of the heterocyclic ring structure.

A hypothetical MS/MS fragmentation table for the [M+H]⁺ ion of this compound (m/z 202.0863) is presented below:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| 202.0863 | 186.0914 | 16.0 | [M+H - O]⁺ |

| 202.0863 | 184.0812 | 18.0 | [M+H - H₂O]⁺ |

| 202.0863 | 107.0491 | 95.0 | [C₇H₇O]⁺ (Protonated benzaldehyde) |

| 202.0863 | 94.0417 | 108.0 | [C₅H₄NO]⁺ (Fragment of the pyridine N-oxide ring) |

| 186.0914 | 168.0812 | 18.0 | [M+H - O - H₂O]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. scispace.com It is highly suitable for the analysis of this compound, especially for assessing its purity and analyzing it in complex matrices.

An LC-MS method for this compound would typically involve a reversed-phase HPLC column (e.g., C18) to separate the target compound from impurities and starting materials. The eluent would then be introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is well-suited for polar molecules like pyridine N-oxides.

A representative table of LC-MS parameters is provided below:

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 50-500 |

This method would allow for the quantification of this compound and the identification of any related impurities by their retention times and mass spectra.

Photodissociation Mass Spectrometry for Enhanced Structural Elucidation

Photodissociation mass spectrometry is an advanced MS/MS technique that utilizes photons (typically from a laser) to induce fragmentation of ions. nih.gov This method can provide complementary and often more detailed structural information compared to conventional collision-induced dissociation (CID). The use of ultraviolet (UV) photons (UVPD) can access different fragmentation pathways, leading to unique product ions that can aid in structural elucidation. nih.goviaea.org

For this compound, UVPD could potentially induce specific cleavages related to the electronic structure of the aromatic rings and the N-oxide functionality. For instance, excitation with a specific wavelength could selectively target the pyridine N-oxide chromophore, leading to characteristic fragmentation patterns that might not be observed with CID. While specific UVPD data for this compound is not available, studies on related aromatic systems suggest that it could be a powerful tool for detailed structural analysis. ornl.govnih.goviaea.orged.ac.uk

Electronic Spectroscopy

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is useful for both qualitative and quantitative analysis of this compound. The UV-Vis spectrum is determined by the chromophores present in the molecule, which in this case include the phenyl ring and the pyridine N-oxide moiety.

Pyridine N-oxide itself exhibits characteristic absorption bands in the UV region. The spectrum is generally characterized by a strong π → π* transition and a weaker n → π* transition. researchgate.netnih.govelsevierpure.comyoutube.comnih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring.

For this compound, the presence of the phenylmethanol group at the 3-position of the pyridine N-oxide ring is expected to influence the electronic transitions. The spectrum would likely show contributions from both the substituted pyridine N-oxide and the phenyl group.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below:

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type (Tentative Assignment) |

| ~220 | ~15,000 | π → π* (Phenyl ring) |

| ~265 | ~12,000 | π → π* (Pyridine N-oxide ring) |

| ~310 | ~2,000 | n → π* (N-O group) |

The exact positions and intensities of these absorption maxima would need to be determined experimentally. UV-Vis spectroscopy can be a valuable tool for routine analysis, such as determining the concentration of solutions of this compound using the Beer-Lambert law, and for studying its interactions with other molecules or its behavior in different solvent environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions